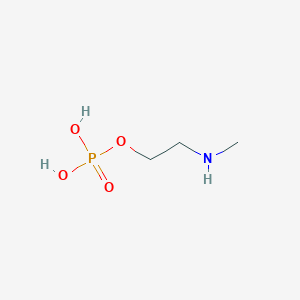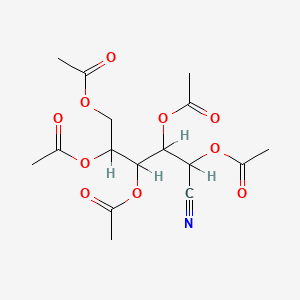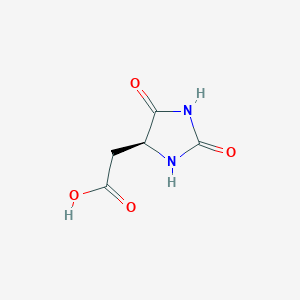
N-Methylethanolamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylethanolamine phosphate is the O-phospho derivative of N-methylethanolamine. It derives from a N-methylethanolamine. It is a conjugate acid of a N-methylethanolaminium phosphate(1-).
N-Methylethanolaminium phosphate belongs to the class of organic compounds known as phosphoethanolamines. Phosphoethanolamines are compounds containing a phosphate linked to the second carbon of an ethanolamine. N-Methylethanolaminium phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Methylethanolaminium phosphate can be converted into N-methylethanolamine.
Applications De Recherche Scientifique
Enzyme Activity Enhancement
N-Methylethanolamine has been found to significantly activate bovine intestine alkaline phosphatase (BIALP). This activation is crucial for sensitive assays such as enzyme immunoassay (EIA), where BIALP serves as a signaling enzyme. The study by Sekiguchi et al. (2011) demonstrated that N-Methylethanolamine, among other aminoalcohols, increases the catalytic efficiency (k(cat)) of BIALP in the hydrolysis of p-nitrophenyl phosphate (Sekiguchi, Hashida, Yasukawa, & Inouye, 2011).
Polymer Support in Oligonucleotide Synthesis
In the field of nucleic acids research, N-Methylethanolamine phosphate derivatives are used in the synthesis of DNA fragments. Sinha et al. (1984) outlined the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides, a process that simplifies the deprotection and isolation of the final DNA product (Sinha, Biernat, McManus, & Köster, 1984).
Materials Science Applications
N-Methylethanolamine is also utilized in materials science, particularly in the synthesis of calcium phosphates for bone tissue engineering. Suchanek et al. (2018) reported a hydrothermal process involving monoethanolamine and ethylenediamine tetraacetic acid to synthesize various forms of calcium phosphates, demonstrating the versatility of N-Methylethanolamine in modifying crystal growth (Suchanek, Bartkowiak, Perzanowski, & Marszałek, 2018).
Analytical Chemistry
In analytical chemistry, N-Methylethanolamine is used in high-performance liquid chromatography (HPLC) for the determination of impurities in pharmaceutical substances. Anerao et al. (2018) developed a sensitive HPLC method with pre-column derivatization for determining N-Methylethanolamine in diphenhydramine hydrochloride (Anerao, Dighe, Gupta, Patil, & Pradhan, 2018).
Propriétés
Numéro CAS |
6909-61-1 |
|---|---|
Formule moléculaire |
C3H10NO4P |
Poids moléculaire |
155.09 g/mol |
Nom IUPAC |
2-(methylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7) |
Clé InChI |
HZDCAHRLLXEQFY-UHFFFAOYSA-N |
SMILES |
CNCCOP(=O)(O)O |
SMILES canonique |
CNCCOP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)










